4-(Trifluoromethyl)cinnamaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

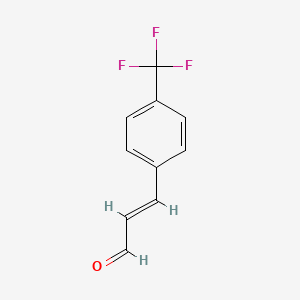

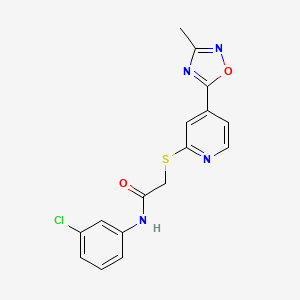

4-(Trifluoromethyl)cinnamaldehyde is a chemical compound with the molecular formula C10H7F3O and a molecular weight of 200.16 . It is also known by other names such as 3-[4-(Trifluoromethyl)phenyl]-2-propenal .

Synthesis Analysis

A series of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid was prepared by microwave-assisted synthesis . Another study developed a highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors .Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)cinnamaldehyde includes an α,β unsaturated acyl group capable of reacting as a Michael acceptor connected to a hydrophobic moiety and a partially negative charge .Chemical Reactions Analysis

The main components of cinnamon, including cinnamaldehyde, can play a role in the treatment of breast cancer through 59 possible important targets . The nature of different cinnamaldehyde analogs and their effect on the DNA binding ability of LuxR suggest that these compounds act as LuxR-ligands .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)cinnamaldehyde is a mono-constituent substance . The incorporation of a trifluoromethyl group into organic molecules may significantly alter their physical and biological properties due to the high electronegativity, lipophilicity, and excellent metabolic stability of the trifluoromethyl substituent .科学的研究の応用

Biomedical Applications

Cinnamaldehyde-contained polymers have been studied for their potential in biomedical fields. This includes drug delivery systems , where the polymers can be used to encapsulate drugs, protecting them from degradation and controlling their release .

Antimicrobial Activity

Cinnamaldehyde and its analogs have been shown to possess antimicrobial properties. They can inhibit quorum sensing (QS) in bacteria like Pseudomonas fluorescens , which is a system that controls gene expression in response to cell population density .

Inhibition of Bacterial Communication

The structure-activity relationship of cinnamaldehyde analogs has been explored for their ability to inhibit bacterial communication systems, which could lead to new ways of controlling bacterial infections without relying on traditional antibiotics .

作用機序

Target of Action

The primary target of 4-(Trifluoromethyl)cinnamaldehyde is the quorum sensing (QS) system in bacteria, particularly in Vibrio spp . QS is a cell-density dependent communication process that many bacteria use to regulate virulence gene expression .

Mode of Action

4-(Trifluoromethyl)cinnamaldehyde, as an analog of cinnamaldehyde, inhibits QS-regulated virulence by decreasing the DNA-binding ability of the QS response regulator LuxR . The structural elements critical for autoinducer-2 QS inhibition include an α,β unsaturated acyl group capable of reacting as a Michael acceptor connected to a hydrophobic moiety and a partially negative charge .

Biochemical Pathways

The compound affects several biochemical pathways related to bacterial virulence. It has been found to affect the starvation response, biofilm formation, pigment production, and protease production in Vibrio spp . These effects disrupt the normal functioning of the bacteria, reducing their virulence.

Pharmacokinetics

Its molecular weight is 20016 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The most active cinnamaldehyde analogs, including 4-(Trifluoromethyl)cinnamaldehyde, have been found to significantly increase the survival of the nematode Caenorhabditis elegans infected with Vibrio anguillarum, Vibrio harveyi, and Vibrio vulnificus . This suggests that the compound’s action results in a decrease in bacterial virulence, thereby improving the survival of organisms infected with these bacteria.

Safety and Hazards

4-(Trifluoromethyl)cinnamaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-7H/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCDCKWWJCPUNT-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95123-61-8 |

Source

|

| Record name | 4-CARBOXYCINNAMALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid](/img/structure/B2928466.png)

![1'-(2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2928475.png)

![1-[5-acetyl-3-(4-methoxybenzyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2928481.png)

![[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride](/img/structure/B2928485.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2928486.png)

![3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2928488.png)